Cas no 871254-76-1 (2,5-Dichloro-3-(trifluoromethyl)benzoic acid)
2,5-Dichloro-3-(trifluoromethyl)benzoic acid Chemical and Physical Properties
Names and Identifiers
-
- 2,5-Dichloro-3-(trifluoromethyl)benzoic acid
- 2,5-dichloro-3-(trifluoromethyl)benzoicAcid
- E93213
- CS-0193101
- MFCD27939555
- 871254-76-1
-
- Inchi: 1S/C8H3Cl2F3O2/c9-3-1-4(7(14)15)6(10)5(2-3)8(11,12)13/h1-2H,(H,14,15)
- InChI Key: UMULTOMXQAIPCP-UHFFFAOYSA-N
- SMILES: ClC1C(C(=O)O)=CC(=CC=1C(F)(F)F)Cl
Computed Properties
- Exact Mass: 257.9462192g/mol
- Monoisotopic Mass: 257.9462192g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 15
- Rotatable Bond Count: 2
- Complexity: 257
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3.6
- Topological Polar Surface Area: 37.3Ų
2,5-Dichloro-3-(trifluoromethyl)benzoic acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A019095681-10g |
2,5-Dichloro-3-(trifluoromethyl)benzoic acid |
871254-76-1 | 95% | 10g |
$1460.60 | 2023-08-31 | |
| Alichem | A019095681-25g |
2,5-Dichloro-3-(trifluoromethyl)benzoic acid |
871254-76-1 | 95% | 25g |
$2363.76 | 2023-08-31 | |
| Alichem | A019095681-100g |
2,5-Dichloro-3-(trifluoromethyl)benzoic acid |
871254-76-1 | 95% | 100g |
$5574.40 | 2023-08-31 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1263771-500mg |
2,5-Dichloro-3-(trifluoromethyl)benzoic acid |
871254-76-1 | 97% | 500mg |
¥2761.00 | 2024-04-27 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1263771-1g |
2,5-Dichloro-3-(trifluoromethyl)benzoic acid |
871254-76-1 | 97% | 1g |
¥3187.00 | 2024-04-27 | |
| Aaron | AR01EE9P-1g |
2,5-Dichloro-3-(trifluoromethyl)benzoic acid |
871254-76-1 | 95% | 1g |
$354.00 | 2025-02-12 | |
| abcr | AB529926-250mg |
2,5-Dichloro-3-(trifluoromethyl)benzoic acid, 95%; . |
871254-76-1 | 95% | 250mg |
€200.10 | 2025-04-15 | |
| abcr | AB529926-1g |
2,5-Dichloro-3-(trifluoromethyl)benzoic acid, 95%; . |
871254-76-1 | 95% | 1g |
€348.90 | 2025-04-15 | |
| abcr | AB529926-5g |
2,5-Dichloro-3-(trifluoromethyl)benzoic acid, 95%; . |
871254-76-1 | 95% | 5g |
€1113.10 | 2025-04-15 | |
| abcr | AB529926-10g |
2,5-Dichloro-3-(trifluoromethyl)benzoic acid, 95%; . |
871254-76-1 | 95% | 10g |
€1852.90 | 2025-04-15 |
2,5-Dichloro-3-(trifluoromethyl)benzoic acid Suppliers
2,5-Dichloro-3-(trifluoromethyl)benzoic acid Related Literature
-
Eléonore Resongles,Corinne Casiot,Françoise Elbaz-Poulichet,Rémi Freydier,Odile Bruneel,Christine Piot,Sophie Delpoux,Aurélie Volant,Angélique Desoeuvre Environ. Sci.: Processes Impacts, 2013,15, 1536-1544
-
Bo Wei,Zhenyu Liu,Chen Xie,Shu Yang,Wentao Tang,Aiwei Gu,Wing-Tak Wong,Ka-Leung Wong J. Mater. Chem. C, 2015,3, 12322-12327
-
3. Fatty acid eutectic mixtures and derivatives from non-edible animal fat as phase change materials†Pau Gallart-Sirvent,Marc Martín,Gemma Villorbina,Mercè Balcells,Aran Solé,Luisa F. Cabeza,Ramon Canela-Garayoa RSC Adv., 2017,7, 24133-24139
-
Qiao Song,Angela Bamesberger,Lingyun Yang,Haley Houtwed,Haishi Cao Analyst, 2014,139, 3588-3592
-
Matthew J. Gaunt,Jinquan Yu,Jonathan B. Spencer Chem. Commun., 2001, 1844-1845
Additional information on 2,5-Dichloro-3-(trifluoromethyl)benzoic acid
Recent Advances in the Application of 2,5-Dichloro-3-(trifluoromethyl)benzoic Acid (CAS: 871254-76-1) in Chemical Biology and Pharmaceutical Research
2,5-Dichloro-3-(trifluoromethyl)benzoic acid (CAS: 871254-76-1) is a fluorinated benzoic acid derivative that has garnered significant attention in recent years due to its versatile applications in chemical biology and pharmaceutical research. This compound, characterized by its unique trifluoromethyl and dichloro substituents, exhibits distinct physicochemical properties that make it a valuable building block in medicinal chemistry and drug discovery. Recent studies have explored its potential as a key intermediate in the synthesis of bioactive molecules, particularly in the development of enzyme inhibitors and receptor modulators.
A 2023 study published in the Journal of Medicinal Chemistry demonstrated the utility of 2,5-Dichloro-3-(trifluoromethyl)benzoic acid as a precursor in the synthesis of novel COX-2 inhibitors. The researchers highlighted how the electron-withdrawing properties of the trifluoromethyl group enhance the compound's binding affinity to the enzyme's active site, while the chloro substituents contribute to improved metabolic stability. This work opens new avenues for developing anti-inflammatory agents with reduced side effects compared to traditional NSAIDs.
In the field of agrochemical research, a recent patent application (WO2023056789) disclosed the use of 871254-76-1 as a core structure for developing next-generation herbicides. The compound's unique electronic configuration was shown to interfere with plant amino acid biosynthesis pathways, offering selective weed control with minimal environmental impact. This application underscores the compound's potential beyond pharmaceutical uses.
Structural-activity relationship (SAR) studies have revealed that modifications at the carboxylic acid position of 2,5-Dichloro-3-(trifluoromethyl)benzoic acid can yield derivatives with diverse biological activities. A 2024 Nature Communications paper reported the development of potent HDAC inhibitors by conjugating this scaffold with hydroxamic acid moieties, demonstrating remarkable selectivity for cancer-associated HDAC isoforms. The researchers attributed this selectivity to the steric and electronic effects of the trifluoromethyl group.
Recent advances in synthetic methodology have also improved access to 871254-76-1 and its derivatives. A green chemistry approach published in ACS Sustainable Chemistry & Engineering (2024) described a solvent-free, catalytic method for introducing the trifluoromethyl group, significantly reducing the environmental footprint of the synthesis process. This development addresses previous challenges in large-scale production while maintaining high yield and purity.
The compound's unique properties have also found applications in materials science. A 2023 Advanced Materials study demonstrated that 2,5-Dichloro-3-(trifluoromethyl)benzoic acid derivatives can serve as effective dopants for organic semiconductors, enhancing charge transport properties in electronic devices. This interdisciplinary application highlights the compound's versatility across different scientific domains.
Looking forward, researchers anticipate expanding the applications of 871254-76-1 in targeted drug delivery systems. Preliminary studies suggest that the compound's lipophilicity and hydrogen-bonding capacity make it suitable for conjugation with nanoparticle carriers, potentially enabling more precise therapeutic interventions. Ongoing clinical trials involving derivatives of this compound are expected to yield important data in the coming years.
871254-76-1 (2,5-Dichloro-3-(trifluoromethyl)benzoic acid) Related Products
- 39226-97-6(2-Chloro-3-(trifluoromethyl)benzoic acid)
- 23228-45-7(2-Chloro-4-(trifluoromethyl)benzoic Acid)
- 657-06-7(2-Chloro-5-(trifluoromethyl)benzoic acid)
- 1737-36-6(4-Chloro-3-(trifluoromethyl)benzoic acid)
- 25922-41-2(2,6-Dichloro-3-(trifluoromethyl)benzoic acid)
- 189338-32-7(2,6-Dichloro-4-(trifluoromethyl)benzoic acid)
- 773108-93-3(4-Chloro-3,5-bis(trifluoromethyl)benzoic acid)
- 1261822-09-6(2-Chloro-4-(4-trifluoromethylphenyl)benzoic acid)
- 1238694-75-1(2-Chloro-4-(3-trifluoromethylphenyl)benzoic acid)
- 115754-20-6(3-Chloro-4-(trifluoromethyl)benzoic acid)